molecular formula C22H21FN2O4S B259001 N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide

カタログ番号 B259001
分子量: 428.5 g/mol
InChIキー: JUIIVYAEZKGRSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide, commonly known as EFPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. EFPA belongs to the class of sulfonylurea compounds and has been studied for its potential use in treating various diseases, including cancer and diabetes.

作用機序

The mechanism of action of EFPA is not fully understood. However, it is believed that EFPA exerts its therapeutic effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1), a protein that is involved in the regulation of insulin secretion and cell survival. By inhibiting SUR1, EFPA can stimulate insulin secretion, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
EFPA has been shown to have several biochemical and physiological effects. In cancer research, EFPA has been shown to induce apoptosis by activating caspase-3, a protein that plays a key role in the programmed cell death pathway. EFPA has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
In diabetes research, EFPA has been shown to stimulate insulin secretion by activating ATP-sensitive potassium (KATP) channels in pancreatic beta cells. EFPA has also been shown to improve glucose uptake in peripheral tissues by activating the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.

実験室実験の利点と制限

EFPA has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also soluble in various solvents, which makes it easy to use in cell culture and animal studies. However, EFPA has some limitations for lab experiments. It is a highly lipophilic compound that can accumulate in tissues and cause toxicity at high concentrations. It also has a short half-life in vivo, which limits its therapeutic potential.

将来の方向性

There are several future directions for EFPA research. In cancer research, EFPA could be studied in combination with other chemotherapy drugs to improve their efficacy and reduce their toxicity. EFPA could also be studied in animal models of cancer to determine its potential use as a therapeutic agent.
In diabetes research, EFPA could be studied in combination with other hypoglycemic agents to improve their efficacy and reduce their side effects. EFPA could also be studied in animal models of diabetes to determine its potential use as a therapeutic agent.
Overall, EFPA has shown promising results in scientific research and has the potential to be used as a therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and therapeutic potential.

合成法

EFPA can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with p-ethoxyphenyl isocyanate to form N-[4-(ethyloxy)phenyl]-4-fluoroaniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide. The final product is then purified using column chromatography.

科学的研究の応用

EFPA has been studied for its potential use in treating various diseases, including cancer and diabetes. In cancer research, EFPA has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). EFPA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, EFPA has been studied for its potential use as a hypoglycemic agent. EFPA has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose uptake in peripheral tissues. EFPA has also been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

特性

分子式

C22H21FN2O4S

分子量

428.5 g/mol

IUPAC名

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C22H21FN2O4S/c1-2-29-20-14-10-18(11-15-20)24-22(26)16-25(19-12-8-17(23)9-13-19)30(27,28)21-6-4-3-5-7-21/h3-15H,2,16H2,1H3,(H,24,26)

InChIキー

JUIIVYAEZKGRSF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。